![molecular formula C11H10FNO B13200125 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is an organic compound that features a fluorinated aromatic ring, an oxirane (epoxide) ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the following steps:
Formation of the Fluorophenylmethyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable alkylating agent to introduce the fluorophenylmethyl group.
Epoxidation: The intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives
Reduction: Formation of primary amines
Substitution: Formation of various substituted aromatic compounds
科学的研究の応用
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving epoxide and nitrile functionalities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 3-[(3-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile
- 3-[(3-Bromophenyl)methyl]-3-methyloxirane-2-carbonitrile
- 3-[(3-Methylphenyl)methyl]-3-methyloxirane-2-carbonitrile
Uniqueness
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H10FNO |
|---|---|
分子量 |
191.20 g/mol |
IUPAC名 |
3-[(3-fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-11(10(7-13)14-11)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3 |
InChIキー |
VNSMKGIRMICXJN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)C#N)CC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
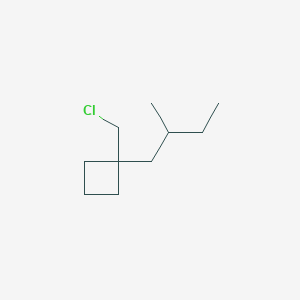

![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
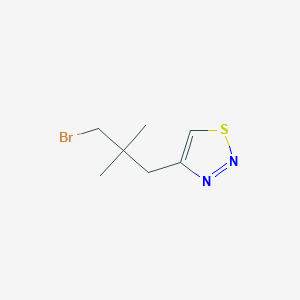
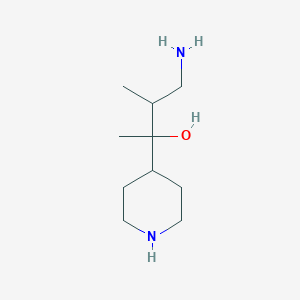

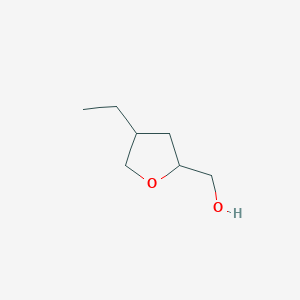
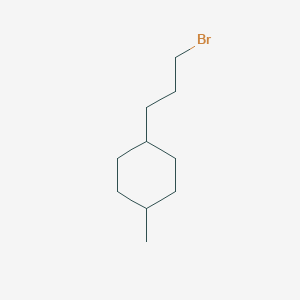
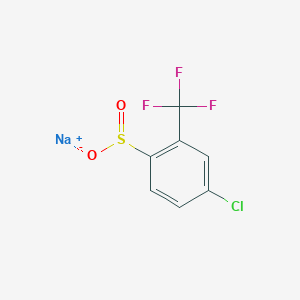
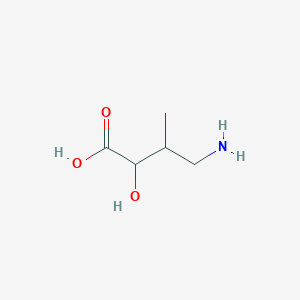
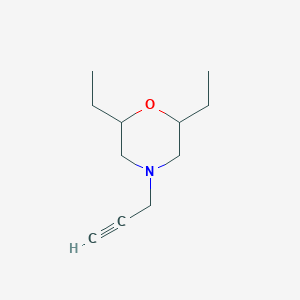
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

